molecular formula C7H15NO B8189958 (3S,4S)-4-Methoxy-3-methyl-piperidine

(3S,4S)-4-Methoxy-3-methyl-piperidine

Cat. No.: B8189958
M. Wt: 129.20 g/mol
InChI Key: IANZRNIJJWLDGA-BQBZGAKWSA-N
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Description

(3S,4S)-4-Methoxy-3-methyl-piperidine is a chiral piperidine derivative. Piperidines are a class of heterocyclic organic compounds that contain a six-membered ring with one nitrogen atom. The specific stereochemistry of this compound makes it an interesting compound for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-Methoxy-3-methyl-piperidine can be achieved through several methods. One common approach involves the use of asymmetric synthesis techniques to ensure the correct stereochemistry. For example, a chemoenzymatic synthesis method can be employed, which involves the use of lipase-mediated resolution protocols . This method starts with commercially available diallylamine and involves ring-closing metathesis (RCM) via SN2 displacement reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar asymmetric synthesis techniques. The use of immobilized enzymes on diatomaceous earth, such as Pseudomonas cepacia lipase, can provide high enantiomeric excess and yield . The reaction conditions typically involve moderate temperatures and specific solvents to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-Methoxy-3-methyl-piperidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes. Substitution reactions can yield a variety of substituted piperidine derivatives.

Scientific Research Applications

(3S,4S)-4-Methoxy-3-methyl-piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S,4S)-4-Methoxy-3-methyl-piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4S)-4-Methoxy-3-methyl-piperidine is unique due to its specific stereochemistry, which can result in different biological and chemical properties compared to its stereoisomers. This uniqueness makes it valuable for specific applications where stereochemistry plays a crucial role.

Properties

IUPAC Name

(3S,4S)-4-methoxy-3-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6-5-8-4-3-7(6)9-2/h6-8H,3-5H2,1-2H3/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANZRNIJJWLDGA-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCC[C@@H]1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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